6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with an appropriate aldehyde under phase transfer catalysis conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and alkyl halides.
Oxidation: Reagents like potassium permanganate (KMnO4) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial agents due to its ability to inhibit bacterial growth.
Biological Studies: The compound is studied for its potential antiviral and anticancer properties.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The compound may also interact with cellular pathways such as the NF-kappaB signaling pathway, which is involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 6-bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
- 7-bromo-1H-pyrazolo[4,3-c]pyridine
Uniqueness
6-bromo-2-butyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds. Its butyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
CAS No. |
68175-15-5 |
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Molecular Formula |
C10H12BrN3 |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
6-bromo-2-butyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H12BrN3/c1-2-3-4-9-13-8-5-7(11)6-12-10(8)14-9/h5-6H,2-4H2,1H3,(H,12,13,14) |
InChI Key |
ZUWPSDCTVLEDSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1)C=C(C=N2)Br |
Origin of Product |
United States |
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